molecular formula C9H14N2OS B1384073 [4-(Dimethylamino)phenyl](imino)methyl-lambda6-sulfanone CAS No. 2060063-40-1

[4-(Dimethylamino)phenyl](imino)methyl-lambda6-sulfanone

Cat. No.: B1384073
CAS No.: 2060063-40-1
M. Wt: 198.29 g/mol
InChI Key: QNLKOBPMWNOTLE-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)phenyl](imino)methyl-lambda6-sulfanone is a useful research compound. Its molecular formula is C9H14N2OS and its molecular weight is 198.29 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tautomeric Behavior in Bioorganics and Medicinal Chemistry

Sulfonamide derivatives like 4-(Dimethylamino)phenylmethyl-lambda6-sulfanone are significant in studies related to bioorganics and medicinal chemistry. Their molecular conformation and tautomeric forms directly impact their pharmaceutical and biological activities. Spectroscopic methods such as infrared and nuclear magnetic resonance are utilized to identify their tautomeric forms, which are crucial for understanding their chemical behavior and potential applications (Erturk, Gumus, Dikmen, & Alver, 2016).

Utilization in Organic Synthesis

These compounds are used in various organic synthesis processes. For instance, they can be involved in cyclocondensation reactions leading to the formation of different types of thiazolium salts. These reactions are vital in organic chemistry, contributing to the development of new compounds with potential applications in different scientific fields (Berrée, Malvaut, Marchand, & Morel, 1993).

Role in Photopolymerization Processes

In surface chemistry, these compounds are utilized in radical photopolymerization processes. For example, they can be used as hydrogen donors in surface-confined photopolymerization, leading to the creation of bioactive polymeric grafts. This application is significant in fields like materials science and bioengineering (Gam‐Derouich et al., 2012).

Antimicrobial and Antioxidant Applications

Compounds like 4-(Dimethylamino)phenylmethyl-lambda6-sulfanone show promise in antimicrobial and antioxidant applications. They are studied for their efficacy against various bacterial and fungal strains, and their potential as hydrogen peroxide scavenging agents is also investigated. Such properties make them valuable in pharmaceutical research and healthcare applications (Malhotra et al., 2013).

Properties

IUPAC Name

N,N-dimethyl-4-(methylsulfonimidoyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS/c1-11(2)8-4-6-9(7-5-8)13(3,10)12/h4-7,10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNLKOBPMWNOTLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)S(=N)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.